molecular formula C20H28N4O4 B2546757 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide CAS No. 898439-52-6

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide

Cat. No. B2546757
M. Wt: 388.468
InChI Key: ANEZEBGZXJZJKD-UHFFFAOYSA-N
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Description

The compound N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline core followed by functionalization at various positions to introduce different substituents. For example, the synthesis of N-(4-acetylphenyl)quinoline-3-carboxamide was achieved by reacting quinoline-3-carboxylic acid with thionyl chloride to form the acid chloride, which was then coupled with 4-aminoacetophenone . This method could potentially be adapted for the synthesis of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide by choosing appropriate starting materials and reaction conditions to introduce the acetyl and morpholinylpropyl substituents.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods and X-ray crystallography. For instance, the crystal structure of N-(4-acetylphenyl)quinoline-3-carboxamide was elucidated using single-crystal X-ray diffraction, which showed that it crystallizes in the monoclinic system with the P21/c space group . Similar analytical techniques would be employed to determine the molecular structure of N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide, ensuring the correct spatial arrangement of atoms and the identification of any potential intermolecular interactions.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, depending on the functional groups present. The reactivity of the amide group, for example, can be explored in the context of acetylcholinesterase inhibition, as seen in the synthesis of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives . These compounds were synthesized with the aim of inhibiting acetylcholinesterase, an enzyme involved in neurotransmitter breakdown. The chemical reactivity of the amide group in the target compound would likely be similar, potentially allowing for interactions with biological targets such as enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as other functional groups, affects these properties. For example, the crystal packing of N-(4-acetylphenyl)quinoline-3-carboxamide is controlled by hydrogen bond interactions . Theoretical calculations, such as density functional theory (DFT), can be used to predict the UV-Vis spectrum and other properties, which can then be compared with experimental data to confirm the theoretical models. Similar analyses would be conducted for N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide to fully characterize its properties.

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-15(25)24-9-2-4-16-5-6-17(14-18(16)24)22-20(27)19(26)21-7-3-8-23-10-12-28-13-11-23/h5-6,14H,2-4,7-13H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEZEBGZXJZJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-morpholin-4-ylpropyl)oxamide

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